molecular formula C18H16F2N2O2S B2684778 1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide CAS No. 1334370-72-7

1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Cat. No. B2684778
CAS RN: 1334370-72-7
M. Wt: 362.39
InChI Key: CBRFSMBVTYNDAE-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide, also known as DFB, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the family of azetidine-3-carboxamide derivatives and has shown promising results in several studies.

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds with similar structural features, such as difluorobenzoyl groups and carboxamide functionalities, often focuses on their synthesis and crystal structure analysis. For instance, the synthesis and crystal structure of two diflunisal carboxamides have been detailed, highlighting methodologies that could be applicable to the target compound (Guang-xiang Zhong et al., 2010). These studies emphasize the importance of intermolecular hydrogen bonding in stabilizing the crystal structure, a factor that could be relevant when considering the physical properties and stability of 1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide.

Biological Activity

While direct information on the biological activity of the specific compound was not available, related research on benzothiazole and pyrimidine derivatives showcases a general approach to assessing the cytotoxicity and antimicrobial properties of novel compounds (Ashraf S. Hassan et al., 2014). This suggests that similar compounds might be investigated for potential therapeutic applications, with an emphasis on their interaction with biological targets.

Antimicrobial Agents

The development of antimicrobial agents from structurally related compounds, such as 1,4-disubstituted 1,2,3-triazole derivatives, provides insights into the potential application of the target compound in combating microbial infections (Rahul P. Jadhav et al., 2017). These studies highlight the versatility of similar structural frameworks in generating compounds with significant antimicrobial activity.

Pharmacological Inhibition

Research on the inhibition effects of various chemical compounds on specific biological pathways, such as the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives, provides a model for understanding how the chemical structure influences biological activity and potential therapeutic uses (W. Knecht & M. Löffler, 1998). Such studies could guide the exploration of the target compound’s potential pharmacological applications.

properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2S/c1-25-16-5-3-2-4-15(16)21-17(23)12-9-22(10-12)18(24)11-6-7-13(19)14(20)8-11/h2-8,12H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRFSMBVTYNDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

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